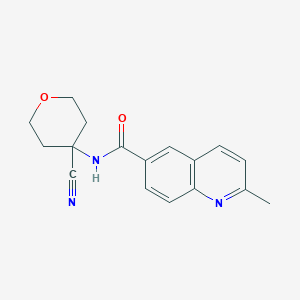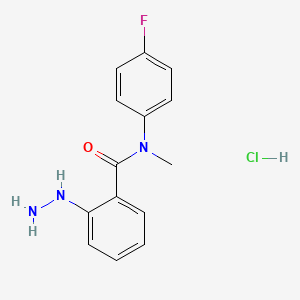
N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 4-Fluorophenylhydrazine hydrochloride . This compound is used as a chemical intermediate in pharmaceuticals, particularly in the synthesis of tryptamine drugs used in the treatment of migraine and cluster headaches .
Synthesis Analysis
While specific synthesis methods for “N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide hydrochloride” were not found, methods for the synthesis of piperazine derivatives, which may be relevant, include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Molecular Structure Analysis
The molecular structure of 4-Fluorophenylhydrazine hydrochloride, a related compound, is given by the formula C6H8ClFN2 .Applications De Recherche Scientifique
Corrosion Inhibition and Biocidal Action
- Fluorophenyl‑2,2′‑bichalcophenes, including derivatives like N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide hydrochloride, have been studied for their corrosion inhibition effects on carbon steel in acidic environments. These compounds show significant corrosion protection, with high inhibition efficiency, and are classified as mixed-type inhibitors. Additionally, they demonstrate biocidal action against bacteria responsible for microbial influenced corrosion (MIC), offering economic and environmental benefits (Abousalem, Ismail, & Fouda, 2019).
Antimicrobial Applications
- Synthesized derivatives bearing a fluorine atom, similar to N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide hydrochloride, have shown promising antimicrobial properties. These compounds, when tested against various bacterial and fungal strains, exhibited significant antimicrobial activity, highlighting the importance of the fluorine atom in enhancing this activity (Desai, Rajpara, & Joshi, 2013).
Catalysis in Organic Reactions
- N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide hydrochloride and similar compounds have been involved in catalytic processes. For instance, in iron-catalyzed, fluoroamide-directed C-H fluorination, these compounds undergo chemoselective fluorine transfer, highlighting their utility in organic synthesis and reaction mechanisms (Groendyke, AbuSalim, & Cook, 2016).
Chemical Synthesis and Characterization
- The compound and its derivatives have been used in the synthesis of new chemical entities with potential applications in various fields. For example, new pyrazole derivatives were synthesized and characterized, with computational evaluations suggesting potential pharmaceutical applications (Thomas et al., 2018).
Development of Biosensors
- In the field of biosensors, derivatives of N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide hydrochloride have been used to develop sensitive detection systems. A study involving FePt/CNTs nanocomposite modified with a related compound demonstrated potent electron mediating behavior for the electrocatalytic determination of certain analytes, indicating its application in sensitive and selective biosensing technologies (Karimi-Maleh et al., 2014).
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O.ClH/c1-18(11-8-6-10(15)7-9-11)14(19)12-4-2-3-5-13(12)17-16;/h2-9,17H,16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCSIBAESYNLEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)C(=O)C2=CC=CC=C2NN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

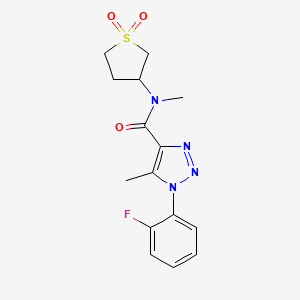
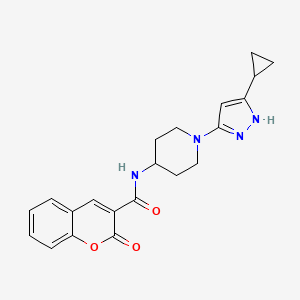
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide](/img/structure/B2599249.png)
![(5-Nitrobenzo[b]thiophen-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2599250.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride](/img/structure/B2599253.png)
![N-[2-[3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide](/img/structure/B2599255.png)
![2-[9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2599256.png)
![2,2-Difluorospiro[2.4]heptane-6-carboxylic acid](/img/structure/B2599257.png)
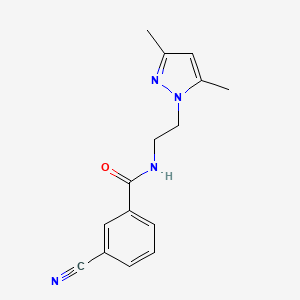
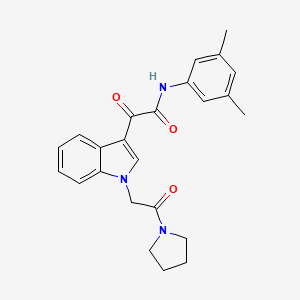
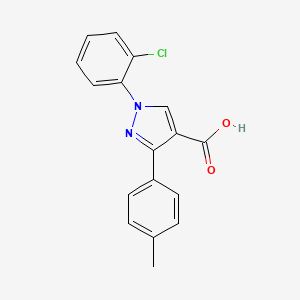
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2599269.png)
